molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1378710
M. Wt: 270.13 g/mol
InChI Key: LCFNCWZQSPCKFZ-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 g/mol . This compound is used in various chemical reactions and studies .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is determined by its molecular formula, C10H12BrN3O . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine include its molecular weight (270.13 g/mol), molecular formula (C10H12BrN3O), and its purity (min. 95%) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine (PP) Derivatives

  • Scientific Field : Medicinal Chemistry and Material Science .
  • Summary of Application : PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry. They have attracted attention in material science due to their significant photophysical properties .
  • Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Results or Outcomes : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology .
  • Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application : Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The safety and hazards associated with 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine are not detailed in the available resources. It is generally recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNCWZQSPCKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
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3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
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Reactant of Route 5
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

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